molecular formula C18H16FN3O5S2 B2752265 N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428350-73-5

N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No. B2752265
CAS RN: 1428350-73-5
M. Wt: 437.46
InChI Key: FEHIBRUZDTVJNK-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a sulfonyl group, a furan ring, and a tetrahydrothiazolo[5,4-c]pyridine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The furan ring and the tetrahydrothiazolo[5,4-c]pyridine ring are likely to contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the sulfonyl group, the furan ring, and the tetrahydrothiazolo[5,4-c]pyridine ring. The sulfonyl group is a good leaving group, which could make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group, the furan ring, and the tetrahydrothiazolo[5,4-c]pyridine ring could affect its solubility, stability, and reactivity .

Scientific Research Applications

Proteomics Research

This compound, due to its sulfonamide functional group, could be used in proteomics to study protein modifications and interactions. Sulfonamides often serve as analogs for the natural substrates of enzymes, allowing researchers to investigate enzyme activity and inhibition .

Suzuki–Miyaura Cross-Coupling

The presence of a furan ring and a sulfonyl group indicates that this compound could be involved in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceutical drug development .

Future Directions

Further studies could be conducted to explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, stability, and biological activity .

properties

IUPAC Name

N-[5-(5-fluoro-2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-26-14-3-2-12(19)8-16(14)29(24,25)22-6-4-13-15(9-22)28-18(20-13)21-17(23)11-5-7-27-10-11/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHIBRUZDTVJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

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